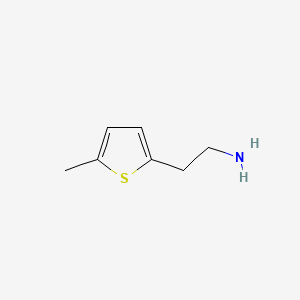

2-(5-Methyl-2-thienyl)ethanamine

Vue d'ensemble

Description

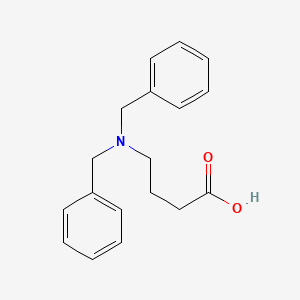

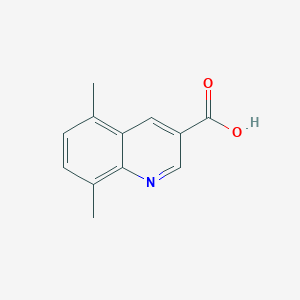

2-(5-Methyl-2-thienyl)ethanamine is a compound related to the family of benzo[b]thiophen derivatives. These compounds have been the subject of research due to their pharmacological activities. The compound of interest is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and structural analysis of similar thiophene-based compounds. The research on these compounds provides insights into their potential applications and behaviors in various chemical environments .

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. These intermediates are then converted into nitriles and subsequently reduced to form the final ethylamine derivatives. For instance, 2-(5-hydroxy-3-benzo[b]thienyl)ethylamine, a compound with a similar backbone to 2-(5-Methyl-2-thienyl)ethanamine, was synthesized from 5-nitro-3-benzo[b]thienylacetic acid and characterized as its maleate .

Molecular Structure Analysis

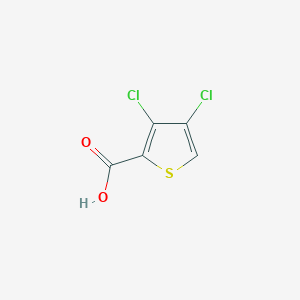

The molecular structure of thiophene derivatives is of particular interest due to their potential photoactive properties. For example, the crystal structure of cis-1,2-dicyano-1,2-bis(2-methyl-4-bromo-3-thienyl)ethane, a compound with two thiophene rings, was determined using X-ray single-crystal diffraction. The analysis revealed that the thiophene rings are significantly twisted with an average dihedral angle of 57.45 degrees, suggesting a photo-active antiparallel conformation. The distance between the reactive carbon atoms of the thiophene rings was found to be 3.465(8) Å, indicating a geometry that could be suitable for photochromic behavior in the crystalline state .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex due to the presence of multiple reactive sites. The synthesis process itself involves a series of reactions, including bromination, nitrile formation, and reduction. The reactivity of the thiophene ring, particularly at the 2 and 5 positions, is crucial for the synthesis of various derivatives. The compounds' reactivity can also be influenced by substituents on the thiophene ring, as seen in the synthesis of the hydroxy-ethylamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Methyl-2-thienyl)ethanamine and related compounds are influenced by their molecular structure. The crystal data for a related compound indicates a triclinic space group with specific cell dimensions and angles, as well as a calculated density. The X-ray analysis provides information on the crystalline state, which is essential for understanding the material's properties, such as its photochromic behavior. The presence of bromine and cyano groups in the structure can also affect the compound's density and reactivity .

Applications De Recherche Scientifique

Cytochrome P450 Enzymes and Metabolism

A study by Nielsen et al. (2017) focused on the metabolism of related compounds, 25I-NBOMe and 25I-NBOH, by cytochrome P450 enzymes. They found that these compounds undergo metabolism through processes like hydroxylation, O-demethylation, and N-dealkylation, predominantly involving the CYP3A4 and CYP2D6 enzymes (Nielsen et al., 2017).

Neurochemical Pharmacology

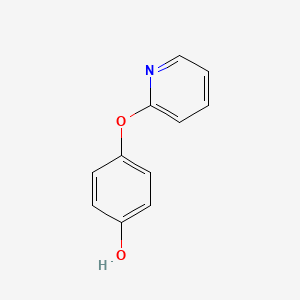

Eshleman et al. (2018) studied the mechanisms of action of various psychoactive substituted N-benzylphenethylamines, including analogs of 2-(5-Methyl-2-thienyl)ethanamine. They found that these compounds have high affinity and efficacy at 5-HT2A and 5-HT2C receptors, which are consistent with hallucinogenic activity (Eshleman et al., 2018).

Antimicrobial Activity

A study by Gein et al. (2020) reported on the synthesis of novel compounds involving the thienyl-2-carbonyl group, similar to 2-(5-Methyl-2-thienyl)ethanamine. They evaluated these compounds for their antibacterial and antifungal activities (Gein et al., 2020).

Comparative Neuropharmacology

Research by Elmore et al. (2018) compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts. They found that NBOMe compounds are highly potent 5-HT2A agonists in rats, which is consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).

Photochromism in Crystalline Phase

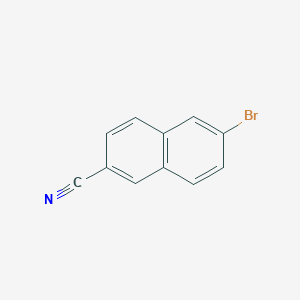

Irie et al. (2000) investigated derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, which showed reversible photochromic reactions in a single-crystalline phase. This research highlights the potential applications of thienyl compounds in materials science (Irie et al., 2000).

DNA Binding and Nuclease Activity

Kumar et al. (2012) studied Cu(II) complexes of tridentate ligands, including those similar to 2-(5-Methyl-2-thienyl)ethanamine. Their research showed that these complexes have good DNA binding properties and demonstrate nuclease activity, which could have implications in biochemistry and pharmaceuticals (Kumar et al., 2012).

Mécanisme D'action

“2-(5-Methyl-2-thienyl)ethanamine”, also known as 5-MTA or “Flatliners,” is a synthetic amphetamine-type stimulant that was initially developed in the early 1990s. It was marketed as a recreational drug, but its use led to a significant number of hospitalizations and several deaths. 5-MTA was classified as a Schedule I drug in the United States.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYWLNRNWZOIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

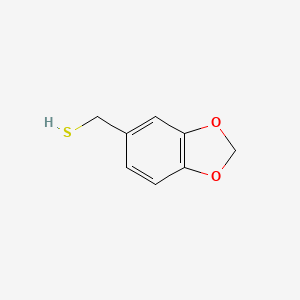

CC1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564036 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-thienyl)ethanamine | |

CAS RN |

30433-92-2 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)